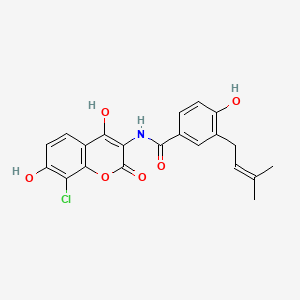
Chlorobiocic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobiocic acid is a hydroxycoumarin.
Applications De Recherche Scientifique
Antibacterial Properties
Chlorobiocic acid, along with 3-(carbobenzoxyamino)-4,7-dihydroxy-8-methylcoumarin, has been identified as inhibitors of DNA gyrase in Micrococcus luteus, a bacterium. These compounds show weak antibacterial activity against M. luteus cells, hinting at potential applications in targeting bacterial infections, though their efficiency is limited due to challenges in cell penetration (Althaus, Dolak, & Reusser, 1988).
Antioxidant and Anti-inflammatory Effects
Chlorogenic acid, a phenolic compound related to this compound, demonstrates significant antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are highly relevant in the context of metabolic syndrome and associated disorders, suggesting a potential role of this compound derivatives in managing these conditions (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Anticarcinogenic Properties
Chlorogenic acid, closely related to this compound, has been investigated for its anti-carcinogenic effects. The literature suggests that it might play a role in reducing the risk of various diseases, including cancer, through its anti-diabetic, anti-inflammatory, and anti-obesity impacts (Tajik, Tajik, Mack, & Enck, 2017).
Role in Food Industry
In the food industry, chlorogenic acid shows promise as a natural molecule for food preservation due to its antimicrobial properties against a range of organisms including bacteria, yeasts, and viruses. This makes it a candidate for use in dietary supplements and functional foods (Wang et al., 2022).
Anti-angiogenic Properties
Chlorogenic acid inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting potential use in treatments targeting abnormal blood vessel growth. It affects angiogenic markers and modulates signaling pathways, which could be relevant in therapeutic applications for diseases involving angiogenesis (Lin, Hu, Zhou, & Cheung, 2017).
Electrochemical Analysis
Electrochemical sensors and biosensors have been developed for detecting chlorogenic acid, underlining its significance in health and nutritional research. These methods are efficient for quantifying chlorogenic acid and its derivatives, indicating its importance in various studies (Munteanu & Apetrei, 2021).
Stability and Bioavailability
The stability and bioavailability of chlorogenic acid, which is structurally similar to this compound, have been subjects of research. Understanding its stability under different conditions and its metabolic pathways in the body can inform its effective use in various applications (Dawidowicz & Typek, 2010).
Therapeutic Applications
Chlorogenic acid shows promise in relieving and preventing diabetes mellitus and its complications, such as diabetic nephropathy and retinopathy. This highlights a potential area for this compound derivatives in therapeutic applications (Yan et al., 2020).
Propriétés
Numéro CAS |
114515-20-7 |
|---|---|
Formule moléculaire |
C21H18ClNO6 |
Poids moléculaire |
415.826 |
Nom IUPAC |
N-(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide |
InChI |
InChI=1S/C21H18ClNO6/c1-10(2)3-4-11-9-12(5-7-14(11)24)20(27)23-17-18(26)13-6-8-15(25)16(22)19(13)29-21(17)28/h3,5-9,24-26H,4H2,1-2H3,(H,23,27) |
Clé InChI |
GQENLIMEQYDTDJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(C(=C(C=C3)O)Cl)OC2=O)O)O)C |
Synonymes |
chlorobiocic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




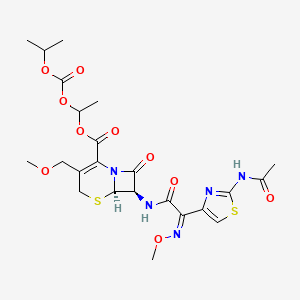
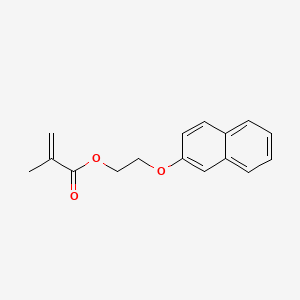
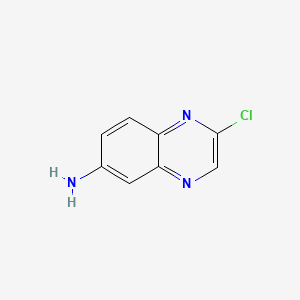
![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)
![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B571022.png)
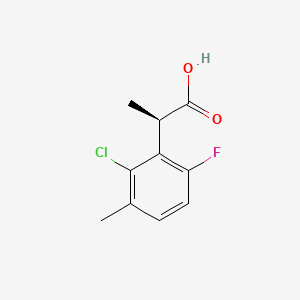
![[4-{4-[Bis(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B571028.png)